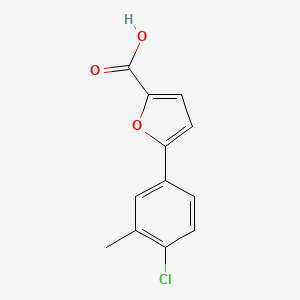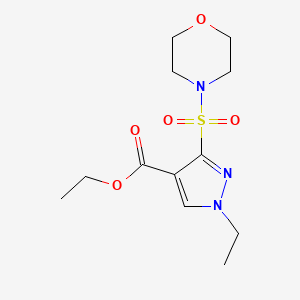
ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as E-64, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in many biological processes. The purpose of
作用机制
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. It works by irreversibly binding to the active site of these enzymes, preventing them from carrying out their normal biological functions. This leads to the accumulation of undigested proteins and other cellular components, which can have a range of effects on cell function and viability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate are complex and depend on the specific cell type and tissue being studied. In general, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to induce autophagy, a process by which cells break down and recycle their own components. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been shown to induce apoptosis, a form of programmed cell death. Additionally, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to modulate the immune response and inflammation in various models.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its specificity for cysteine proteases, which allows researchers to selectively inhibit these enzymes without affecting other cellular processes. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is also relatively stable and easy to handle, making it a convenient tool for many different types of experiments. However, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate does have some limitations. It is not effective against all cysteine proteases, and its irreversible binding to these enzymes can make it difficult to study their normal biological functions.
未来方向
There are many potential future directions for research on ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and its applications. One area of interest is the development of new inhibitors of cysteine proteases that are more effective and specific than ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. Another area of interest is the study of the role of cysteine proteases in different diseases, such as cancer and neurodegenerative disorders. Additionally, there is growing interest in the use of ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and other cysteine protease inhibitors as therapeutic agents for these diseases.
合成方法
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl 1H-pyrazole-4-carboxylate with morpholine and then treating the resulting compound with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
科学研究应用
Ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been used in a wide range of scientific research applications. It is commonly used as a tool for studying the role of cysteine proteases in various biological processes, such as autophagy, apoptosis, and inflammation. ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been used to investigate the function of specific cysteine proteases in different cell types and tissues. Furthermore, ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been used in drug discovery to identify and develop new inhibitors of cysteine proteases for therapeutic purposes.
属性
IUPAC Name |
ethyl 1-ethyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-3-14-9-10(12(16)20-4-2)11(13-14)21(17,18)15-5-7-19-8-6-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDTFPNJQDXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

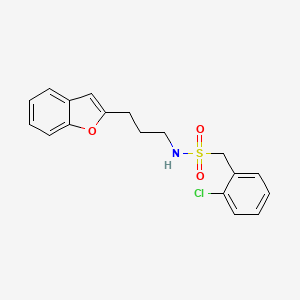

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
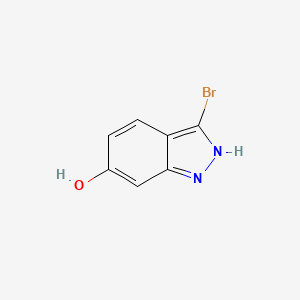
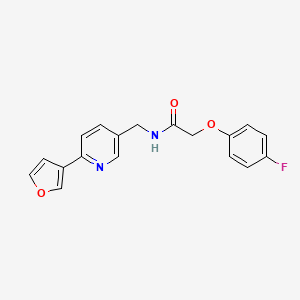
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)
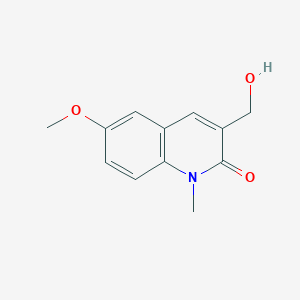
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)
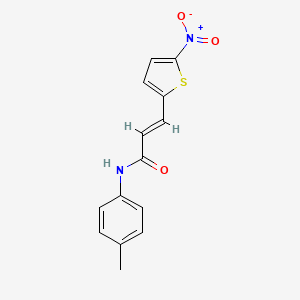
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)
